3-Bromo-2-mercapto-5-nitropyridine
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Overview
Description
3-Bromo-2-mercapto-5-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2S. It is a derivative of pyridine, characterized by the presence of bromine, nitro, and mercapto groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-mercapto-5-nitropyridine typically involves the bromination of 2-mercapto-5-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-mercapto-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The mercapto group can be oxidized to a sulfonic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reductants like tin(II) chloride, are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Reduction Reactions: Amino-substituted pyridine derivatives.
Oxidation Reactions: Sulfonic acid-substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-2-mercapto-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-mercapto-5-nitropyridine involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the mercapto group can form strong bonds with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-nitropyridine
- 2-Bromo-5-nitropyridine
- 5-Bromo-2-nitropyridine
Uniqueness
3-Bromo-2-mercapto-5-nitropyridine is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity compared to other bromonitropyridine derivatives. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
3-bromo-5-nitro-1H-pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXXADZVLHJOSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649899 |
Source
|
Record name | 3-Bromo-5-nitropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876489-83-7 |
Source
|
Record name | 3-Bromo-5-nitropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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